molecular formula C21H21N3O3S B2860426 1-Phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione CAS No. 1797587-21-3

1-Phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione

Cat. No.: B2860426
CAS No.: 1797587-21-3
M. Wt: 395.48
InChI Key: UDQDUPQKVCAKHJ-UHFFFAOYSA-N
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Description

1-Phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure integrates a 1,3,4-oxadiazole heterocycle linked to a thiophene ring, a motif widely recognized for its role in constructing potent enzyme inhibitors (source) . The presence of the 1,4-diketone moiety tethered to a piperidine group suggests potential as a multi-targeting agent or a key synthetic intermediate for generating more complex polyheterocyclic systems. Researchers are exploring this compound primarily as a precursor or a pharmacophore core for the development of novel therapeutic agents, with particular focus on areas such as kinase inhibition (source) and the modulation of various signaling pathways implicated in oncology and inflammatory diseases. The molecule's defined stereochemistry and rigid oxadiazole linker contribute to its potential for high-affinity target binding, making it a valuable probe for studying protein-ligand interactions and for structure-activity relationship (SAR) campaigns aimed at optimizing potency and selectivity.

Properties

IUPAC Name

1-phenyl-4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-18(15-5-2-1-3-6-15)8-9-19(26)24-11-4-7-16(13-24)20-22-23-21(27-20)17-10-12-28-14-17/h1-3,5-6,10,12,14,16H,4,7-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQDUPQKVCAKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione (CAS Number: 1797587-21-3) is a compound featuring a complex structure that incorporates both a piperidine moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 395.5 g/mol. The structural components include:

ComponentStructure
Piperidine Ring A six-membered ring with nitrogen
Oxadiazole Ring A five-membered ring containing nitrogen and oxygen
Thiophene Group A five-membered aromatic ring containing sulfur

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including those featuring piperidine structures. These compounds have demonstrated activity against various cancer cell lines by targeting specific enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

In vitro studies indicate that compounds similar to this compound exhibit significant cytotoxicity against breast cancer (MCF7) and liver cancer (HepG2) cell lines. For instance, derivatives have shown half-maximal effective concentration (EC50) values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have also been reported to possess antimicrobial properties. The mechanism typically involves disruption of bacterial cell walls or inhibition of DNA synthesis . Comparative studies have shown that certain derivatives can outperform conventional antibiotics in terms of minimum inhibitory concentration (MIC) against various bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in vitro. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

The biological activity of this compound is believed to arise from its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in cancer metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells leading to apoptosis.
  • Receptor Modulation : The piperidine component may modulate neurotransmitter receptors affecting pain pathways.

Case Studies

A recent investigation into the structure–activity relationship (SAR) of oxadiazole derivatives revealed that modifications at specific positions on the oxadiazole ring significantly enhance biological activity. For example:

Compound ModificationObserved Activity
Substitution on the thiophene groupIncreased anticancer potency
Variation in piperidine substituentsEnhanced antimicrobial effects

These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Analogs
Compound Name Core Structure Key Substituents Heterocyclic Motifs
Target Compound Butane-1,4-dione Phenyl, thiophen-3-yl 1,3,4-oxadiazole, piperidine
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione 1,3,4-oxadiazole-2(3H)-thione Pyridine-4-yl 1,3,4-oxadiazole
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one Thiazolidin-4-one Benzylidene, phenyl 1,3,5-oxadiazole, thiazolidinone
4-Phenyl-9-(5-phenyl-[1,3,4]-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-dione Spiro-nonane-3,8-dione Phenyl 1,3,4-oxadiazole, dithia-diaza spirocycle

Key Observations :

  • The target compound’s 1,3,4-oxadiazole distinguishes it from the 1,3,5-oxadiazole in , which alters electron distribution and steric effects.
  • Unlike spirocyclic systems in , the piperidine ring in the target compound offers greater rotational freedom, which could modulate pharmacokinetic properties.

Key Observations :

  • The target compound likely requires cyclocondensation of a thiosemicarbazide intermediate, similar to , but with thiophene-3-carboxylic acid as a precursor.
  • Piperidine ring formation may involve Mannich reactions or nucleophilic substitution , contrasting with the spirocycle synthesis in , which uses phenyl isocyanate.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 1-phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione?

  • Methodology : The synthesis typically involves cyclocondensation of intermediates (e.g., N’-acylhydrazides) under reflux with phosphorous oxychloride, followed by alkylation of the oxadiazole-piperidine core. For example, alkylation with benzyl chlorides or chloroacetamides in solvents like dichloromethane under inert atmospheres improves yield . Post-synthesis hydrolysis and purification via recrystallization (e.g., methanol/water mixtures) are critical for purity .
  • Key Considerations : Optimize reaction time and temperature to minimize side products. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress .

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify piperidine, oxadiazole, and thiophene ring connectivity. For example, deshielded protons near electronegative groups (e.g., oxadiazole) confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C20H20N4O3S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3\text{S}) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O\text{C=O}) and oxadiazole (N-O\text{N-O}) stretches in the 1600–1750 cm1^{-1} range .

Q. What are the common impurities observed during synthesis, and how are they addressed?

  • Methodology :

  • Byproduct Identification : Unreacted intermediates (e.g., thiourea derivatives) or hydrolyzed oxadiazoles may form. Use column chromatography (silica gel, ethyl acetate/hexane gradients) for separation .
  • Purity Assessment : Quantify impurities via HPLC with UV detection (e.g., 254 nm) and a C18 reverse-phase column. Adjust mobile phase composition (acetonitrile/water) for resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical design of experiments (DoE)?

  • Methodology : Apply factorial designs to evaluate variables like temperature (60–100°C), solvent polarity (DMF vs. dichloromethane), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, a 32^2 factorial design reduced reaction time by 40% while maintaining >90% yield .
  • Data Analysis : Use ANOVA to assess factor significance and interactions. Software tools (e.g., Minitab, Design-Expert) automate model fitting .

Q. How do structural modifications (e.g., substituents on the piperidine or oxadiazole rings) affect antimicrobial activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents like halogens or methyl groups on the thiophene or phenyl rings. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial targets (e.g., DNA gyrase). Compare with experimental MIC values to validate models .

Q. How can contradictory data in biological activity studies (e.g., variable MIC values) be resolved?

  • Methodology :

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing. Control variables like inoculum size (5×1055 \times 10^5 CFU/mL) and incubation time (18–24 h) .
  • Meta-Analysis : Pool data from multiple studies to identify trends. For example, fluorinated analogs consistently show enhanced activity due to increased lipophilicity .

Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 interactions). For instance, the compound’s low LogP (~2.5) suggests moderate blood-brain barrier penetration .
  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) calculates electronic properties (HOMO-LUMO gaps) to correlate with reactivity or toxicity .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 h .
  • Thermal Analysis : TGA/DSC identifies decomposition temperatures (TdT_d) and polymorphic transitions .

Methodological Tables

Parameter Optimal Condition Reference
Cyclocondensation Temperature90–100°C (reflux)
Alkylation SolventDichloromethane (anhydrous)
HPLC Mobile PhaseAcetonitrile:Water (70:30)
MIC Assay Inoculum5×1055 \times 10^5 CFU/mL
Analytical Technique Key Peaks/Data
1H^1H NMR (DMSO-d6_6 )δ 8.2 (oxadiazole H), δ 2.9 (piperidine CH2_2)
IR (KBr)1720 cm1^{-1} (C=O), 1250 cm1^{-1} (N-O)

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